

(5-Methyl-1,3,4-oxadiazol-2-yl)methanol: A Comprehensive Technical Review

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Compound of Interest

Compound Name: (5-Methyl-1,3,4-oxadiazol-2-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on **(5-Methyl-1,3,4-oxadiazol-2-yl)methanol**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct research on this specific molecule, this review focuses on its physicochemical properties, plausible synthetic routes derived from related compounds, and an overview of the biological activities of structurally similar 1,3,4-oxadiazole derivatives. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by consolidating existing knowledge and providing detailed experimental insights.

Physicochemical Properties

(5-Methyl-1,3,4-oxadiazol-2-yl)methanol is a small organic molecule with the molecular formula $C_4H_6N_2O_2$. Its chemical structure consists of a central 1,3,4-oxadiazole ring substituted with a methyl group at the 5-position and a hydroxymethyl group at the 2-position. A summary of its key computed physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **(5-Methyl-1,3,4-oxadiazol-2-yl)methanol**

Property	Value
Molecular Formula	C ₄ H ₆ N ₂ O ₂
Molecular Weight	114.10 g/mol
IUPAC Name	(5-methyl-1,3,4-oxadiazol-2-yl)methanol
CAS Number	915924-37-7
SMILES	CC1=NN=C(O1)CO
InChI	InChI=1S/C4H6N2O2/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3
InChIKey	LCLOUZXOEJVYFP-UHFFFAOYSA-N
XLogP3-AA	-0.9
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	1
Exact Mass	114.042927 g/mol
Monoisotopic Mass	114.042927 g/mol
Topological Polar Surface Area	54.8 Å ²
Heavy Atom Count	8
Complexity	119

Data sourced from PubChem CID 20201477.

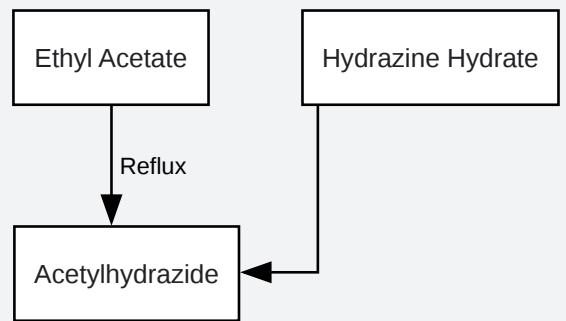
Synthesis of (5-Methyl-1,3,4-oxadiazol-2-yl)methanol

While a direct and explicit experimental protocol for the synthesis of **(5-Methyl-1,3,4-oxadiazol-2-yl)methanol** is not readily available in the current literature, a plausible multi-step synthetic pathway can be proposed based on established methods for the synthesis of related 1,3,4-oxadiazole derivatives. The general strategy involves the formation of the 5-methyl-1,3,4-

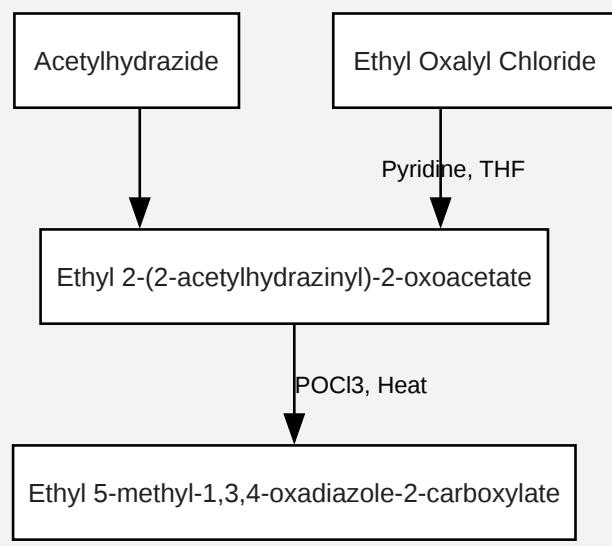
oxadiazole ring from an acetylhydrazide precursor, followed by the introduction or modification of a functional group at the 2-position to yield the desired methanol moiety.

A proposed synthetic workflow is illustrated in the following diagram:

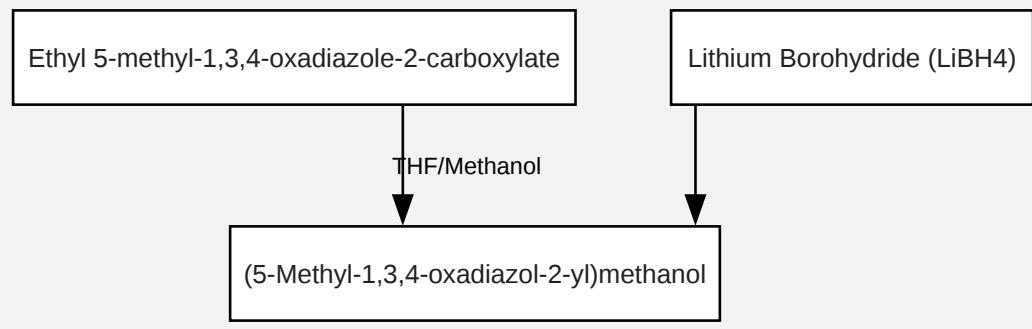
Step 1: Formation of Acetylhydrazide



Step 2: Formation of the Oxadiazole Ring



Step 3: Reduction to the Alcohol



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Proposed Synthetic Workflow for **(5-Methyl-1,3,4-oxadiazol-2-yl)methanol**

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of **(5-Methyl-1,3,4-oxadiazol-2-yl)methanol**, adapted from methodologies reported for structurally similar compounds.

Step 1: Synthesis of Acetylhydrazide

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl acetate (1.0 eq) and ethanol.
- Addition of Hydrazine: Slowly add hydrazine hydrate (1.2 eq) to the solution while stirring.
- Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid is acetylhydrazide, which can be purified by recrystallization from ethanol.

Step 2: Synthesis of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

- Reaction Setup: In a flask, dissolve acetylhydrazide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the mixture in an ice bath.
- Acylation: Add pyridine (1.1 eq) followed by the dropwise addition of ethyl oxalyl chloride (1.05 eq). Stir the reaction mixture at room temperature for 2-3 hours.
- Cyclization: To the resulting intermediate, slowly add phosphorus oxychloride (POCl_3 , 2.0 eq) and heat the mixture at 80-90 °C for 4-5 hours.
- Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography.

Step 3: Synthesis of **(5-Methyl-1,3,4-oxadiazol-2-yl)methanol**

- Reaction Setup: Dissolve ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (2:1).
- Reduction: Add lithium borohydride (LiBH_4 , 2.5 eq) portion-wise to the solution at room temperature.
- Heating: Heat the reaction mixture at 55 °C overnight.
- Quenching and Work-up: Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Evaporate the organic solvents under reduced pressure. Dilute the residue with ethyl acetate and filter to remove inorganic salts. The filtrate is dried over anhydrous sodium sulfate and concentrated. The final product, **(5-Methyl-1,3,4-oxadiazol-2-yl)methanol**, can be purified by column chromatography on silica gel.[1]

Biological Activities of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. While specific biological data for **(5-Methyl-1,3,4-oxadiazol-2-yl)methanol** is not available, the following tables summarize the quantitative biological activities of structurally related 5-methyl-1,3,4-oxadiazole and other 1,3,4-oxadiazole derivatives to provide a context for its potential therapeutic applications.

Antimicrobial Activity

Table 2: Minimum Inhibitory Concentration (MIC) of 1,3,4-Oxadiazole Derivatives against Various Microorganisms

Compound/Derivative	Microorganism	MIC (µg/mL)	Reference
(5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives	Staphylococcus aureus (MRSA)	62	[2] [3]
Cholyl 1,3,4-oxadiazole hybrids (e.g., 4c, 4i, 4p, 4t)	Staphylococcus aureus	31 - 70	[4]
Cholyl 1,3,4-oxadiazole hybrid (4p)	Bacillus subtilis	70	[4]
Norfloxacin-1,3,4-oxadiazole derivatives (4a-c)	Staphylococcus aureus (MRSA)	0.25 - 2	[5]
2,5-disubstituted 1,3,4-oxadiazole with naphthofuran moiety (14a, 14b)	Pseudomonas aeruginosa	0.2	[5]
2,5-disubstituted 1,3,4-oxadiazole with naphthofuran moiety (14a, 14b)	Bacillus subtilis	0.2	[5]
2-acylamino-1,3,4-oxadiazole derivative (22a)	Staphylococcus aureus	1.56	[5]
2-acylamino-1,3,4-oxadiazole derivatives (22b, 22c)	Bacillus subtilis	0.78	[5]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (35)	Escherichia coli	>100x stronger than ampicillin	[6]

5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (35)	Pseudomonas aeruginosa	>100x stronger than ampicillin	[6]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (35)	Aspergillus fumigatus	Better than terbinafine	[6]

Cytotoxic Activity

Table 3: Half-maximal Inhibitory Concentration (IC_{50}) of 1,3,4-Oxadiazole Derivatives against Cancer Cell Lines

Compound/Derivative	Cell Line	IC ₅₀ (μM)	Reference
1-[5-[(4-Chlorophenoxy)methyl]-2-(3-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone (AMK OX-9)	A549 (Lung)	20.73	[7]
1-[5-[(4-Chlorophenoxy)methyl]-2-(phenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone (AMK OX-8)	A549 (Lung)	25.04	[7]
1-[5-[(4-Chlorophenoxy)methyl]-2-(phenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone (AMK OX-8)	HeLa (Cervical)	35.29	[7]
2-(2,3-Dihydrobenzo[b][4]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole (65)	-	1.27 (Telomerase inhibition)	[8]
3-(((2-Fluorophenyl)amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione (67)	-	0.8 (Telomerase inhibition)	[8]
3-(((4-Chlorophenyl)amino) methyl)-5-(quinolin-2-yl)-1,3,4-	-	0.9 (Telomerase inhibition)	[8]

oxadiazole-2(3H)-
thione (68)

2-((2-(2-methyl-5-
nitro-1H-imidazol-1-yl)
ethyl)thio)-5-(2-
nitrophenyl)-1,3,4-
oxadiazole (76)

1-(3,5-
bis(trifluoromethyl)phe-
nyl)-3-(4-((5-(4-
chlorophenyl)-1,3,4-
oxadiazol-2-
yl)methoxy)-3-
fluorophenyl) urea
(99)

1-(3,5-
bis(trifluoromethyl)phe-
nyl)-3-(4-((5-(4-
chlorophenyl)-1,3,4-
oxadiazol-2-
yl)methoxy)-3-
fluorophenyl) urea
(99)

1-(3,5-
bis(trifluoromethyl)phe-
nyl)-3-(4-((5-(4-
chlorophenyl)-1,3,4-
oxadiazol-2-
yl)methoxy)-3-
fluorophenyl) urea
(99)

Conclusion

(5-Methyl-1,3,4-oxadiazol-2-yl)methanol is a heterocyclic compound with potential for further investigation in the field of drug discovery. Although direct experimental data on its synthesis and biological activity are scarce, this review provides a robust framework for its preparation based on established chemical transformations of related 1,3,4-oxadiazoles. The extensive biological activities reported for this class of compounds, particularly their antimicrobial and cytotoxic effects, suggest that **(5-Methyl-1,3,4-oxadiazol-2-yl)methanol** and its derivatives are promising candidates for future research and development. The provided synthetic protocols and compiled biological data serve as a valuable starting point for researchers interested in exploring the therapeutic potential of this and related molecules. Further studies are warranted to synthesize and evaluate the specific biological profile of **(5-Methyl-1,3,4-oxadiazol-2-yl)methanol**.

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